Home > Products > Screening Compounds P46662 > Pomalidomide 4'-alkylC8-acid
Pomalidomide 4'-alkylC8-acid - 2305936-70-1

Pomalidomide 4'-alkylC8-acid

Catalog Number: EVT-2963365
CAS Number: 2305936-70-1
Molecular Formula: C22H27N3O6
Molecular Weight: 429.473
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid is a synthetic derivative of mycophenolic acid (MPA). [] MPA is a well-known immunosuppressive drug. [] This derivative incorporates structural elements of both MPA and thalidomide. [] It's primarily studied for its potential immunosuppressive activity. []

Overview

Pomalidomide 4'-alkylC8-acid is a derivative of pomalidomide, a third-generation immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound is characterized by its incorporation of an alkylC8 linker, which enhances its functionality as a ligand for cereblon, an E3 ubiquitin ligase. Pomalidomide itself has gained prominence due to its ability to modulate immune responses and inhibit tumor growth.

Source and Classification

Pomalidomide 4'-alkylC8-acid belongs to the class of compounds known as immunomodulatory drugs. It is classified as a cereblon ligand and is utilized in research related to PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins within cells. The compound's structure includes a dioxo-isoindole core, which is essential for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide 4'-alkylC8-acid involves several key steps:

  1. Starting Materials: The synthesis typically begins with pomalidomide as the base compound.
  2. Linker Attachment: An alkylC8 linker is introduced through a series of chemical reactions that may include acylation and coupling reactions.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity level, typically ≥95%.

For example, one method outlines the use of specific reagents such as N,N-dimethylformamide and palladium on carbon for hydrogenation processes, which are crucial in constructing the final compound .

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide 4'-alkylC8-acid undergoes various chemical reactions that are pivotal for its functionality:

  1. Acylation Reactions: These reactions involve the introduction of acyl groups to modify the compound's properties.
  2. Hydrogenation: This process is essential for reducing specific functional groups within the molecule, enhancing its stability and activity.
  3. Conjugation: The terminal amine of the alkyl linker allows for conjugation with other biomolecules, facilitating targeted delivery mechanisms in therapeutic applications.
Mechanism of Action

Process and Data

The mechanism of action of pomalidomide 4'-alkylC8-acid primarily revolves around its interaction with cereblon. By binding to cereblon, it modulates the ubiquitin-proteasome system, leading to:

  • Target Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of specific oncoproteins.
  • Immune Modulation: It enhances T-cell activation and promotes anti-tumor immune responses.

This dual action makes it a valuable candidate in cancer therapeutics, particularly in multiple myeloma treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide 4'-alkylC8-acid exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

These properties are crucial for its handling and application in research settings.

Applications

Scientific Uses

Pomalidomide 4'-alkylC8-acid is primarily utilized in scientific research focused on:

  • PROTAC Development: As a ligand-linker conjugate, it plays a significant role in developing targeted protein degradation strategies.
  • Cancer Research: Its immunomodulatory effects are studied for potential applications in treating various malignancies beyond multiple myeloma.
  • Drug Discovery: The compound serves as a tool for exploring new therapeutic avenues involving E3 ligase modulation.
Molecular Design and Rationale for PROTAC Development

Structural Optimization of Cereblon-Targeting Ligands in Pomalidomide Derivatives

Pomalidomide derivatives are engineered to exploit the substrate-recruitment mechanism of the CRL4CRBN E3 ubiquitin ligase complex. The core structure retains the glutarimide moiety, which binds a hydrophobic tri-tryptophan pocket on cereblon with high specificity [2] [5]. This interaction induces conformational changes that create a neomorphic surface, enabling the recruitment of non-native neo-substrates such as IKZF1/3 or GSPT1 [2]. Structural modifications at the 4'-position of pomalidomide introduce functional handles for linker attachment while preserving cereblon-binding affinity. Derivatives like Pomalidomide 4'-alkylC8-acid maintain the critical hydrogen-bonding network mediated by the isoindolinone and glutarimide rings, which stabilize the ternary complex (E3 ligase–PROTAC–POI) [5]. The alkylC8 tether at this position minimizes steric clashes and maintains the ligand’s orientation relative to cereblon’s β-hairpin loop, a determinant for substrate specificity [2].

Table 1: Key Structural Features of Pomalidomide 4'-alkylC8-acid

FeatureRole in PROTAC Design
Glutarimide moietyBinds cereblon’s hydrophobic pocket; induces conformational change for neo-substrate recruitment
4'-Position modificationEnables linker conjugation without disrupting cereblon binding affinity
Terminal carboxylic acidAllows covalent conjugation to POI ligands via amide, ester, or click chemistry
C8 alkyl chainBalances flexibility and hydrophobicity; optimizes ternary complex formation

Role of AlkylC8 Linkers in Bifunctional Degrader Architecture

The alkylC8 linker (8-carbon alkyl chain with a terminal carboxylic acid) serves as a critical molecular spacer that influences PROTAC efficacy through three mechanisms:

  • Distance Optimization: The 12-atom chain (C8 + COOH) provides an optimal span of ~15–20 Å, facilitating POI ubiquitination by positioning it within the E2 ubiquitin-conjugating enzyme’s reach [3] [9].
  • Conformational Flexibility: Unlike rigid linkers, the alkyl chain’s rotational freedom enables adaptive binding to diverse POIs, accommodating varying inter-ligand distances in ternary complexes [7] [9].
  • Hydrophobicity Balance: The aliphatic chain enhances membrane permeability compared to polyethyleneglycol (PEG) linkers. This property counters the hydrophilicity of terminal acid groups, improving cellular uptake [3] [9]. In PROTACs like Pomalidomide 4'-alkylC8-acid, the linker’s alkyl segment participates in van der Waals interactions with solvent-exposed regions of cereblon or the POI, stabilizing the ternary complex [7]. The terminal acid enables efficient conjugation to amine-bearing warheads, forming stable amide bonds essential for in vivo integrity [1] [4].

Comparative Analysis of Alkyl vs. PEG-Based Linker Systems in Targeted Protein Degradation

Alkyl and PEG linkers represent divergent strategies for PROTAC design, each with distinct physicochemical and functional implications:

Table 2: Alkyl vs. PEG Linker Properties in PROTACs

PropertyAlkylC8 LinkersPEG Linkers
FlexibilityModerate (C-C bond rotation)High (ether bond rotation)
HydrophobicityLog P increase (~0.5 per methylene unit)Log P decrease (~0.2 per ethylene glycol)
Metabolic StabilityResistant to oxidative cleavageProne to oxidative degradation
SolubilityLower aqueous solubilityEnhanced aqueous solubility
Synthetic AccessibilityStraightforward; cost-effectiveComplex; high-cost reagents required
  • Ternary Complex Stability: AlkylC8 linkers promote hydrophobic interactions within the PROTAC–E3–POI complex, potentially enhancing cooperative binding. For example, CRBN-based PROTACs with alkyl tethers show higher degradation efficiency for BRD4 compared to PEG analogs due to reduced desolvation penalties [9]. In contrast, PEG linkers improve solubility but may introduce entropic penalties due to excessive flexibility, reducing ternary complex stability [7] [9].
  • Cellular Pharmacokinetics: AlkylC8’s moderate lipophilicity (cLogP ~3–4) facilitates passive diffusion across membranes, whereas highly polar PEG linkers often require active transport. PROTACs with alkyl linkers exhibit 2–5-fold higher cellular uptake in models like multiple myeloma (MM1.S cells) [3]. However, PEG linkers mitigate aggregation in physiological buffers, benefiting intravenous administration [9].
  • Emerging Alternatives: Recent studies explore rigid linkers (e.g., triazoles, piperazines) or linker-free strategies (e.g., molecular glues) to bypass optimization challenges. Notably, Pro-BA—a linker-free degrader—showed superior EML4-ALK degradation compared to PEG-linked analogs by inducing tighter E3-POI interactions [6].

Properties

CAS Number

2305936-70-1

Product Name

Pomalidomide 4'-alkylC8-acid

IUPAC Name

9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonanoic acid

Molecular Formula

C22H27N3O6

Molecular Weight

429.473

InChI

InChI=1S/C22H27N3O6/c26-17-12-11-16(20(29)24-17)25-21(30)14-8-7-9-15(19(14)22(25)31)23-13-6-4-2-1-3-5-10-18(27)28/h7-9,16,23H,1-6,10-13H2,(H,27,28)(H,24,26,29)

InChI Key

OGMJVYCYINHWEJ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.